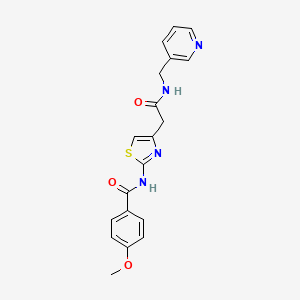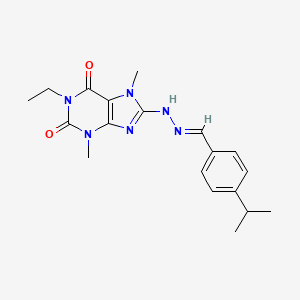![molecular formula C19H15N3O3S B2908902 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide CAS No. 330200-78-7](/img/structure/B2908902.png)
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a complex organic compound that features a benzamide core linked to a benzo[d]thiazole moiety and a dioxopyrrolidinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be introduced through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Attachment of the Dioxopyrrolidinyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxopyrrolidinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the dioxopyrrolidinyl group.
科学的研究の応用
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of 4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
類似化合物との比較
Similar Compounds
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide: Unique due to its specific combination of functional groups.
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-chlorobenzo[d]thiazol-6-yl)benzamide: Similar structure but with a chlorine atom instead of a methyl group.
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methylbenzo[d]thiazol-6-yl)benzylamine: Similar structure but with a benzylamine group instead of a benzamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
特性
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c1-11-20-15-7-4-13(10-16(15)26-11)21-19(25)12-2-5-14(6-3-12)22-17(23)8-9-18(22)24/h2-7,10H,8-9H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUOJICUBSDFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B2908825.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2908826.png)

![5-(4-chlorophenyl)-1-[(4-ethylphenyl)methyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2908828.png)

![3-[1-(3-Fluorobenzenesulfonyl)piperidin-3-yl]propanoic acid](/img/structure/B2908831.png)





